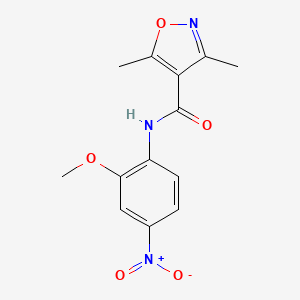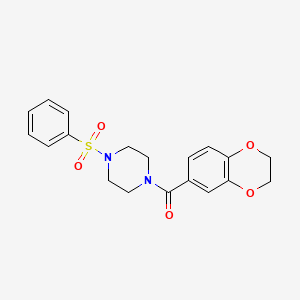![molecular formula C18H18N2OS B4181012 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide](/img/structure/B4181012.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It has been extensively studied for its potential therapeutic applications, particularly in the field of pain management.
Wirkmechanismus
The exact mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide is thought to interact with the CB2 receptor, which is primarily expressed in immune cells and has been implicated in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models, as well as to have anti-tumor and anti-convulsant properties. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide in lab experiments is that it is a synthetic compound, which allows for greater control over its purity and concentration. Additionally, because it has been extensively studied, there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide. One area of interest is the development of more selective CB2 receptor agonists, which may have fewer side effects than non-selective agonists like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide and its potential therapeutic applications. Finally, there is a need for more clinical trials to investigate the safety and efficacy of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide in humans.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-phenylbutanamide has also been investigated for its potential anti-inflammatory, anti-tumor, and anti-convulsant properties.
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-13(12-7-4-3-5-8-12)17(21)20-18-15(11-19)14-9-6-10-16(14)22-18/h3-5,7-8,13H,2,6,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWDMACTQXHXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4180938.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4180945.png)

![ethyl 5-benzyl-2-[(methoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180971.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4180977.png)
![4-methyl-5-phenyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180981.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}cyclopentanecarboxamide](/img/structure/B4180994.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181000.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)